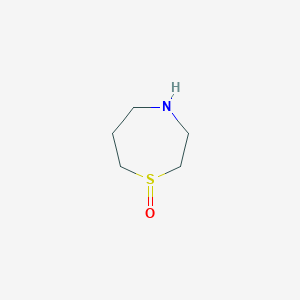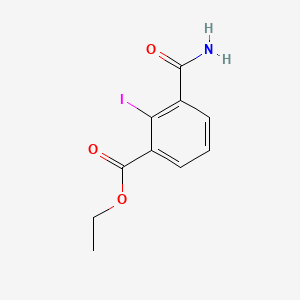
Ethyl 3-carbamoyl-2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-carbamoyl-2-iodobenzoate is an organic compound with the molecular formula C10H10INO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and carbamoyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-iodobenzoate typically involves the iodination of ethyl 3-carbamoylbenzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the benzene ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-carbamoyl-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamoyl group can lead to the formation of amines or other reduced products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the carboxylic acid derivative .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethyl 3-carbamoyl-2-iodobenzoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific targets. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, affecting the compound’s activity and selectivity . The pathways involved in its mechanism of action are still under investigation, but they likely include interactions with enzymes and receptors that recognize iodine-containing compounds .
Comparación Con Compuestos Similares
Ethyl 3-carbamoyl-2-iodobenzoate can be compared with other similar compounds, such as:
Ethyl 3-iodobenzoate: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.
Ethyl 2-iodobenzoate: The position of the iodine atom differs, leading to variations in reactivity and applications.
Lithium 4-{[2-(diethylamino)ethyl]carbamoyl}-2-iodobenzoate: Contains a diethylamino group, which can influence its solubility and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10INO3 |
|---|---|
Peso molecular |
319.10 g/mol |
Nombre IUPAC |
ethyl 3-carbamoyl-2-iodobenzoate |
InChI |
InChI=1S/C10H10INO3/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H2,12,13) |
Clave InChI |
JBCRDCLDTRTOIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


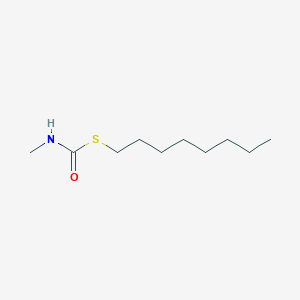
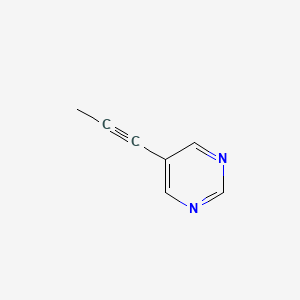
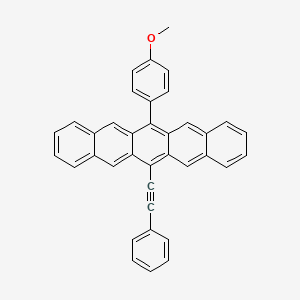
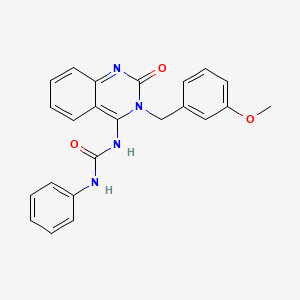
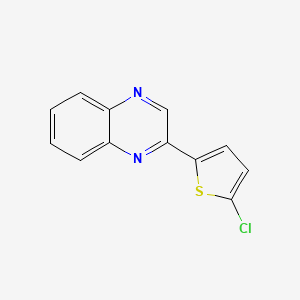
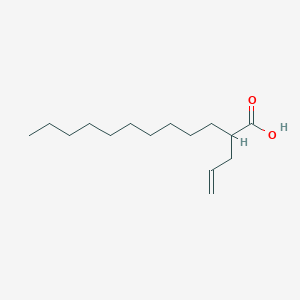
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)




![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
